molecular formula C9H9Cl2N3O2 B195956 3-Hydroxyguanfacine CAS No. 78197-84-9

3-Hydroxyguanfacine

Cat. No. B195956
CAS RN: 78197-84-9
M. Wt: 262.09 g/mol
InChI Key: WJJWHWYOPUIOBR-UHFFFAOYSA-N
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Description

3-Hydroxyguanfacine is a chemical compound that belongs to the class of guanidine derivatives. It is a metabolite of guanfacine, a drug used for the treatment of attention-deficit/hyperactivity disorder (ADHD) .


Synthesis Analysis

The main metabolic pathway of guanfacine, which leads to the formation of 3-Hydroxyguanfacine, involves monooxidation on the dichlorobenzyl moiety, followed by glucuronidation or sulfation . A minor pathway is glucuronidation at different positions on guanfacine .


Chemical Reactions Analysis

The primary chemical reaction involving 3-Hydroxyguanfacine is its conversion to Guanfacine 3-sulfate . This reaction type is sulfate conjugation .

Scientific Research Applications

Metabolism and Biotransformation

  • 3-Hydroxyguanfacine is a key metabolite in the oxidative metabolism of guanfacine, a centrally acting α2-adrenoceptor agonist. The N-oxidative biotransformation and the corresponding in vitro retroreduction of N-hydroxyguanfacine were studied using hepatic microsomal fractions from various species (Clement & Demesmaeker, 1997).
  • Metabolite profiling of guanfacine in plasma and urine of healthy subjects identified 3-hydroxyguanfacine as a principal metabolite. This profiling aids in understanding the drug's metabolic pathways and potential effects on the body (Inoue et al., 2019).

Pharmacological Implications

  • Research on σ (sigma) receptor subtypes in rat liver and kidney indicated that compounds like 3-hydroxyguanfacine might interact with these receptors. Such interactions could have implications for the development of new treatments or understanding of drug mechanisms (Hellewell et al., 1994).
  • Studies involving hydroxyurea analogues like hydroxyguanidine, which is structurally related to 3-hydroxyguanfacine, show effects on DNA synthesis. Understanding these effects can contribute to the development of antitumor drugs and treatments for proliferative diseases (Hill & Gordon, 1968).

Molecular Interactions and Toxicity

  • Investigations into the DNA-damaging effects of compounds like aminoguanidine, which shares similarities with 3-hydroxyguanfacine, highlight the potential risks and interactions of these compounds at the molecular level (Suji & Sivakami, 2006).
  • Research on hydroxyurea and its analogues, including compounds related to 3-hydroxyguanfacine, assists in understanding their inhibition of DNA synthesis. This knowledge is crucial for developing treatments for cancer and other diseases involving rapid cell division (Young et al., 1967).

3D Printing and Material Science

  • The application of 3-hydroxyflavone in high-performance photoinitiating systems for 3D printing demonstrates the potential of compounds structurally related to 3-hydroxyguanfacine in material sciences (Al Mousawi et al., 2018).

properties

IUPAC Name

N-(diaminomethylidene)-2-(2,6-dichloro-3-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O2/c10-5-1-2-6(15)8(11)4(5)3-7(16)14-9(12)13/h1-2,15H,3H2,(H4,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJWHWYOPUIOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)CC(=O)N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10228834
Record name 3-Hydroxyguanfacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyguanfacine

CAS RN

78197-84-9
Record name N-(Aminoiminomethyl)-2,6-dichloro-3-hydroxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78197-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyguanfacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078197849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyguanfacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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